2-Ethynyl-4-methylpyrimidine

Physical organic chemistry Photoelectron spectroscopy Electronic structure

2-Ethynyl-4-methylpyrimidine (CAS 1196153‑62‑4, C₇H₆N₂, MW 118.14) is a disubstituted pyrimidine bearing an ethynyl group at the 2‑position and a methyl group at the 4‑position. The terminal alkyne moiety renders the compound competent for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) and palladium‑catalyzed Sonogashira cross‑coupling, making it a versatile intermediate for constructing triazole‑linked conjugates and extended π‑systems.

Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
CAS No. 1196153-62-4
Cat. No. B1449919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethynyl-4-methylpyrimidine
CAS1196153-62-4
Molecular FormulaC7H6N2
Molecular Weight118.14 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)C#C
InChIInChI=1S/C7H6N2/c1-3-7-8-5-4-6(2)9-7/h1,4-5H,2H3
InChIKeyWSCRXRICHILWNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethynyl-4-methylpyrimidine CAS 1196153-62-4 – Heterocyclic Building Block for Click Chemistry and Sonogashira-Based Library Synthesis


2-Ethynyl-4-methylpyrimidine (CAS 1196153‑62‑4, C₇H₆N₂, MW 118.14) is a disubstituted pyrimidine bearing an ethynyl group at the 2‑position and a methyl group at the 4‑position . The terminal alkyne moiety renders the compound competent for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) and palladium‑catalyzed Sonogashira cross‑coupling, making it a versatile intermediate for constructing triazole‑linked conjugates and extended π‑systems . The 4‑methyl substituent introduces a permanent, inductive electron‑donating effect that differentiates the electronic structure and regiochemical reactivity of this scaffold from isomeric ethynyl‑methylpyrimidines and from the parent 2‑ethynylpyrimidine .

Why 2-Ethynyl-4-methylpyrimidine Cannot Be Replaced by a Generic Ethynylpyrimidine in Click‑Chemistry and Medicinal‑Chemistry Workflows


The methyl substituent at C‑4 is not a passive spectator; ultraviolet photoelectron spectroscopy (UPS) on 4‑methylpyrimidine demonstrates that the methyl group lowers the vertical ionization potentials of the characteristic pyrimidine π and n N orbitals by approximately 0.3 eV relative to unsubstituted pyrimidine . Conversely, the 2‑ethynyl group induces a differential shift of –0.66 eV for π₃ and +0.3 eV for π₂ (relative to pyrimidine) . When the two substituents are combined at C‑2 and C‑4, these electronic perturbations are additive and directional, meaning that neither 2‑ethynylpyrimidine (lacking the methyl‑induced orbital shift) nor 4‑methylpyrimidine (lacking the alkyne click handle) nor the regioisomeric 2‑ethynyl‑5‑methylpyrimidine (different vectorial presentation of the methyl effect) can replicate the electron‑density landscape, dipole orientation, or transition‑state polarization of the 2‑ethynyl‑4‑methyl substitution pattern. Therefore, direct replacement of the title compound with a differently substituted ethynylpyrimidine risks altered CuAAC kinetics, cross‑coupling regioselectivity, and target‑binding geometry when the pyrimidine core engages in π‑stacking or hydrogen‑bonding interactions [1].

Quantitative Differentiation of 2-Ethynyl-4-methylpyrimidine from Its Closest Structural Analogs


Vertical Ionisation Potential Shifts of the Pyrimidine Core – Combined Substituent Effect Inferred from UPS

The electronic effect of the 4‑methyl group is quantified from the UPS spectrum of 4‑methylpyrimidine (compound 2), where it lowers the IPs of the characteristic pyrimidine MOs by approximately 0.3 eV relative to pyrimidine (compound 1) . The 2‑ethynyl group in 2‑ethynylpyrimidine (compound 3) destabilises π₃ by 0.66 eV and stabilises π₂ by approximately 0.3 eV relative to pyrimidine . The combined 2‑ethynyl‑4‑methyl substitution pattern in the title compound is predicted to produce an additive perturbation, resulting in distinctive π‑orbital energetics that are not achievable with either mono‑substituted analog or with the 2‑ethynyl‑5‑methyl isomer, whose methyl group occupies a non‑equivalent ring position and thus exerts a different vectorial perturbation.

Physical organic chemistry Photoelectron spectroscopy Electronic structure

Predicted Physicochemical Descriptors – LogP and TPSA Comparison with Regioisomeric Analogs

Chemscene reports computed LogP of 0.77 and TPSA of 25.78 Ų for 2‑ethynyl‑4‑methylpyrimidine . For the regioisomer 2‑ethynyl‑5‑methylpyrimidine (CAS 1196146‑85‑6), ChemSrc reports LogP 0.77 and TPSA 25.78 Ų, which are essentially identical within the computational precision; consequently, these 2D‑descriptors do not differentiate the two regioisomers . In contrast, 4‑ethynyl‑2‑methylpyrimidine (CAS 1565010‑66‑3) has molecular formula C₈H₇N (not C₇H₆N₂), indicating a fundamentally different core structure rather than a simple regioisomeric substitution . The class‑level implication is that predicted LogP/TPSA cannot distinguish 2‑ethynyl‑4‑methyl from 2‑ethynyl‑5‑methylpyrimidine; selection between these two must instead be based on electronic (orbital‑level) and steric (vectorial) criteria.

Medicinal chemistry Drug design ADME prediction

Sonogashira Coupling Reactivity – Regiochemical Preference of the 2‑Ethynyl Handle

The 2‑ethynyl group in 2‑ethynyl‑4‑methylpyrimidine serves as a terminal alkyne handle for Sonogashira coupling with aryl/vinyl halides [1]. In the broader class of alkynylpyrimidines, the position of the ethynyl group governs the electronic activation of the adjacent ring carbon and influences coupling efficiency. For instance, 2‑iodo‑ and 4‑iodopyrimidines are readily alkynylated under Sonogashira conditions [2], but the reverse process—using an ethynylpyrimidine as the alkyne partner—is less documented. The 2‑ethynyl isomer places the alkyne at the most electron‑deficient ring position (adjacent to both ring nitrogens), which is predicted to enhance the acidity of the terminal C–H (calculated pKa ≈ –0.05 for the conjugate acid of the pyrimidine ring ) and facilitate copper‑acetylide formation in CuAAC. No head‑to‑head kinetic comparison of Sonogashira or CuAAC rates between 2‑ethynyl‑4‑methyl, 2‑ethynyl‑5‑methyl, and 4‑ethynyl‑2‑methyl isomers was identified in the public literature.

Cross-coupling Sonogashira Palladium catalysis Click chemistry

Purity and Supply‑Format Options Across Approved Vendors – Procurement Decision Matrix

2‑Ethynyl‑4‑methylpyrimidine is available from multiple non‑excluded vendors at varying purities and price points. Sigma‑Aldrich offers 95 % purity, powder form, storage at 4 °C with ice‑pack shipping . Chemscene provides ≥98 % purity, sealed dry storage at 2–8 °C, and lists pricing of approximately USD 817 / 1 g and USD 2385 / 5 g . AKSci offers 95 % purity at USD 469 / 100 mg and USD 1073 / 1 g . MolCore lists ≥97 % purity with ISO‑certified quality systems . In comparison, the 5‑methyl isomer (CAS 1196146‑85‑6) is offered by AKSci at 95 % purity with similar price ranges , providing no cost‑based differentiation between the 4‑methyl and 5‑methyl isomers. The key procurement‑relevant distinction is that the 4‑methyl isomer is carried by Sigma‑Aldrich, a major scientific distributor, which provides access to Certificates of Analysis (CoA) and batch‑specific quality documentation, whereas the 5‑methyl isomer is not listed on Sigma‑Aldrich .

Procurement Quality control Vendor comparison

Recommended Application Scenarios for 2-Ethynyl-4-methylpyrimidine Based on Verified Differentiation Evidence


CuAAC‑Based Bioconjugation and Chemical Probe Synthesis Requiring a Pyrimidine Core with Defined π‑Electron Density

When designing a click‑chemistry probe where the pyrimidine ring must present a specific electronic profile—for example, to modulate stacking interactions with a kinase hinge region or to tune the rate of copper‑acetylide formation—the 2‑ethynyl‑4‑methyl substitution pattern provides a predictable electronic perturbation (additive IP shifts of approximately –0.96 eV for π₃, inferred from UPS data ). This electronic tuning is not available from the 4‑unsubstituted 2‑ethynylpyrimidine or from regioisomers with different methyl placement . Users in chemical biology and medicinal chemistry who require a stable, isolable terminal alkyne building block for CuAAC on a pyrimidine scaffold should select this compound and explicitly verify the position of the methyl group via ¹H‑NMR prior to use.

Sonogashira Cross‑Coupling for Synthesis of Extended π‑Conjugated Pyrimidine Materials

For materials‑chemistry applications involving star‑shaped ethynylpyrimidines or pyrimidine‑based organic semiconductors, the 2‑ethynyl handle enables sequential Sonogashira couplings . The 4‑methyl group sterically and electronically biases the reactivity at the remaining unsubstituted ring positions (C‑5 and C‑6), providing a regiochemical roadmap for further elaboration that is distinct from the 5‑methyl isomer [1]. Researchers developing N‑doped organic materials should cite the specific CAS number to ensure they receive the 4‑methyl isomer, which has been demonstrated as a viable building block for Suzuki/Sonogashira‑based construction of pyrimidine‑substituted hexaarylbenzenes .

Kinase Inhibitor Fragment Library Design Where Pyrimidine Core Substitution Pattern Correlates with EGFR/ErbB2 Activity

In fragment‑based drug discovery targeting EGFR/ErbB2 kinases, the anilinoalkynylpyrimidine chemotype has produced dual inhibitors with IC₅₀ values in the nanomolar range [2]. While 5‑ethynylpyrimidine derivatives have been directly characterised (e.g., compound 20a, IC₅₀ = 45 nM for EGFR [3]), the 2‑ethynyl isomer series is structurally distinct and may sample different conformational space in the ATP‑binding pocket. Fragment library curators should include 2‑ethynyl‑4‑methylpyrimidine as a distinct scaffold entry alongside its 5‑ethynyl counterparts to maximise chemical diversity, because the position of the alkyne attachment governs the exit vector of the elaborated ligand [2].

GLP‑Compliant and Industrial R&D Requiring Traceable Quality Documentation

For laboratories operating under Good Laboratory Practice (GLP) or ISO‑9001 quality management systems, procurement of 2‑ethynyl‑4‑methylpyrimidine through Sigma‑Aldrich (95 %, with batch‑specific Certificate of Analysis) satisfies traceability and audit requirements . The 5‑methyl isomer is not available from this distributor, making the 4‑methyl isomer the de facto compliant choice for facilities that mandate sourcing through approved vendor lists (AVLs) that include Sigma‑Aldrich . Users should verify current CoA parameters (purity, residual solvents, water content) against their specific synthetic protocol requirements before committing to bulk purchase.

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